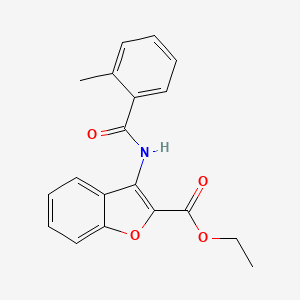
N-(4-chloro-2-cyanophenyl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-2-cyanophenyl)-4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O4S and its molecular weight is 381.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation of Schiff's Bases and 2-Azetidinones : Thomas et al. (2016) investigated the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. They explored their antidepressant activity and nootropic activity in mice, confirming the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).
Optimization of Chemical Functionalities for Allosteric Modulation of CB1 : Khurana et al. (2014) revealed key structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). They identified potent CB1 allosteric modulators and explored their binding affinity and cooperativity (Khurana et al., 2014).
Heterocyclic Synthesis with Thiophene-2-Carboxamide : Ahmed (2007) focused on synthesizing new antibiotic and antibacterial drugs using 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives. These compounds were studied for their antibiotic activity against various bacteria (Ahmed, 2007).
Synthesis, Characterization, and Antimicrobial Screening of Quinoline‐Thiazole Derivatives : Desai et al. (2012) synthesized and screened novel quinoline‐thiazole derivatives for their antibacterial and antifungal activities. They studied the efficacy of these compounds against various microbial strains (Desai et al., 2012).
Preparation of 4-aryl-beta-carboline-3-carboxamides : Xuárez-Marill and Dodd (2007) described the synthesis of 4-aryl and 4-heteroaryl β-carboline-3carboxamides. They also explored the removal of the N,N-dimethylsulfamoyl protecting group and the synthesis of benzazepino-β-carboline derivatives (Xuárez-Marill & Dodd, 2007).
Properties
IUPAC Name |
N-(4-chloro-2-cyanophenyl)-4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-9-14(15(10(2)24-9)25(22,23)20(3)4)16(21)19-13-6-5-12(17)7-11(13)8-18/h5-7H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFPOLQREFDQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)NC2=C(C=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431207.png)
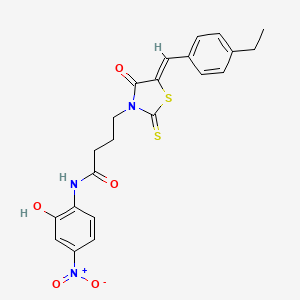

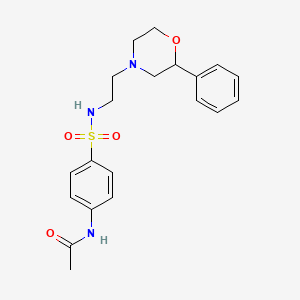
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2431212.png)
![[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine](/img/structure/B2431213.png)
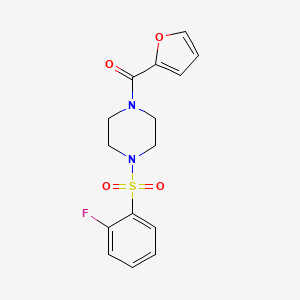
![N-(3-hydroxypropyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2431215.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2431216.png)
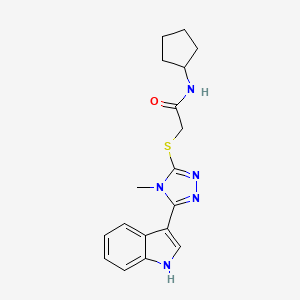
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2431219.png)

